

Application Notes & Protocols: Measurement of the First Ionization Potential of Lawrencium

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Compound of Interest

Compound Name: Lawrencium

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lawrencium (Lr), with atomic number 103, is the heaviest actinide and a synthetic, radioactive element.[1][2] Due to its position in the periodic table, the study of **Lawrencium**'s properties provides critical insights into the influence of relativistic effects on the electronic structure of superheavy elements.[3][4] These effects are predicted to stabilize the 7p orbital, leading to a $[Rn]5f^{14}7s^27p_{1/2}$ ground-state electronic configuration, which differs from its lanthanide homolog, lutetium.[5] The first ionization potential (IP₁), the energy required to remove the most loosely bound electron from a neutral atom, is a fundamental property that directly probes the binding energy of the valence electron.[1][4]

The experimental determination of **Lawrencium**'s IP₁ was a significant challenge due to its short half-life and the "atom-at-a-time" production rates.[1][3] A team of researchers at the Japan Atomic Energy Agency (JAEA) successfully measured the first ionization potential of **Lawrencium** for the first time, providing a crucial benchmark for theoretical models of superheavy elements.[1][4] This work confirmed that **Lawrencium** has the lowest first ionization potential of all lanthanides and actinides.[1][5]

These application notes provide a detailed overview of the experimental protocol used to measure the first ionization potential of **Lawrencium**, based on the landmark study. The methodology described is surface ionization coupled with online isotope separation.

Quantitative Data Summary

The following table summarizes the key quantitative data from the experimental measurement and theoretical calculations of the first ionization potential of **Lawrencium**.

Parameter	Value	Reference
Experimentally Measured First Ionization Potential (IP ₁) of Lawrencium	4.96 +0.08/-0.07 eV	[4]
Theoretically Calculated First Ionization Potential (IP ₁) of Lawrencium	4.963(15) eV	[4][5]
Isotope Used	²⁵⁶ Lr	[3][4]
Half-life of ²⁵⁶ Lr	27 seconds	[3][4]
Ionization Efficiency at 2700 K	33 ± 4%	[5]
Ionization Efficiency at 2800 K	36 ± 7%	[5]

Experimental Protocol

The first ionization potential of **Lawrencium** was determined using a surface ionization technique coupled with an Isotope Separator On-Line (ISOL) system.[3] The protocol involves the production of **Lawrencium** atoms, their transport to an ion source, ionization, mass separation, and detection.

1. Production of **Lawrencium** Isotope (²⁵⁶Lr)

- Nuclear Reaction: The isotope ²⁵⁶Lr is produced via the fusion-evaporation reaction: ²⁴⁹Cf(¹¹B, 4n)²⁵⁶Lr.[3][5]
- Target: A target of ²⁴⁹Californium (²⁴⁹Cf) with a thickness of approximately 260 µg/cm² is used.[5]

- Projectile Beam: The ^{249}Cf target is irradiated with a ^{11}B beam from a tandem accelerator.[5]
The beam energy is 67.9 MeV.[5]

2. Transport of **Lawrencium** Atoms

- Recoil and Thermalization: The ^{256}Lr atoms recoiling from the target are thermalized in a recoil chamber filled with helium gas.[3]
- Gas-Jet Transport System: The thermalized atoms are then transported by a He/CdI_2 gas-jet system to the surface ion source of the JAEA-ISOL.[3][5] The cadmium iodide aerosols in the helium gas jet are used to carry the reaction products.

3. Surface Ionization and Mass Separation

- Surface Ion Source: The transported ^{256}Lr atoms are introduced into a surface ion source. The ionization occurs on a hot tantalum (Ta) surface within the ion source cavity.[5][6]
- Ionization Process: At high temperatures (2700 K and 2800 K), the **Lawrencium** atoms are ionized to Lr^+ upon interaction with the hot surface.[3][5]
- Extraction and Acceleration: The generated Lr^+ ions are extracted from the ion source and accelerated to 30 kV.[5]
- Mass Separation: The accelerated ions are then passed through a mass separator to isolate the $^{256}\text{Lr}^+$ ions from other reaction products and contaminants.[3]

4. Detection and Measurement

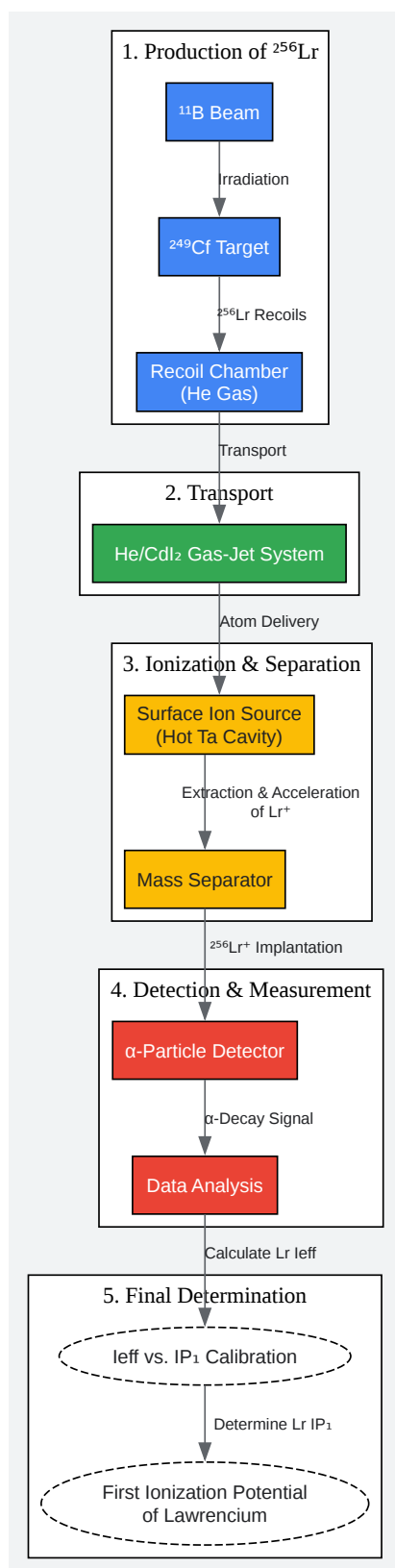
- Ion Detection: The mass-separated $^{256}\text{Lr}^+$ ions are directed to a detection system.
- Alpha Spectroscopy: The amount of $^{256}\text{Lr}^+$ is determined using an α -particle detection system.[5] The characteristic α -decay of ^{256}Lr is measured to quantify the number of ionized atoms.[3]
- Ionization Efficiency (Ieff) Determination: The ionization efficiency is calculated by comparing the detection rate of the mass-separated $^{256}\text{Lr}^+$ ions with the rate at which ^{256}Lr atoms are transported directly from the target to the detection system (without mass separation).[5]

5. Determination of the First Ionization Potential

- **Calibration with Reference Elements:** To determine the IP_1 of **Lawrencium**, the ionization efficiencies of several other short-lived isotopes with known ionization potentials (e.g., $^{142}, ^{143}\text{Eu}$, ^{143}Sm , ^{148}Tb , $^{153}, ^{154}\text{Ho}$, ^{157}Er , ^{162}Tm , ^{165}Yb , ^{168}Lu , and ^{80}Rb) are measured under the same experimental conditions.[\[5\]](#)
- **I_{eff} vs. IP_1 Relationship:** A relationship between the ionization efficiency (I_{eff}) and the first ionization potential (IP_1) is established from the data of the reference elements.[\[3\]](#)
- **Calculation of Lr IP_1 :** By placing the measured ionization efficiency of ^{256}Lr onto the established I_{eff} vs. IP_1 curve, the first ionization potential of **Lawrencium** is determined.[\[3\]](#)[\[5\]](#)

Visualizations

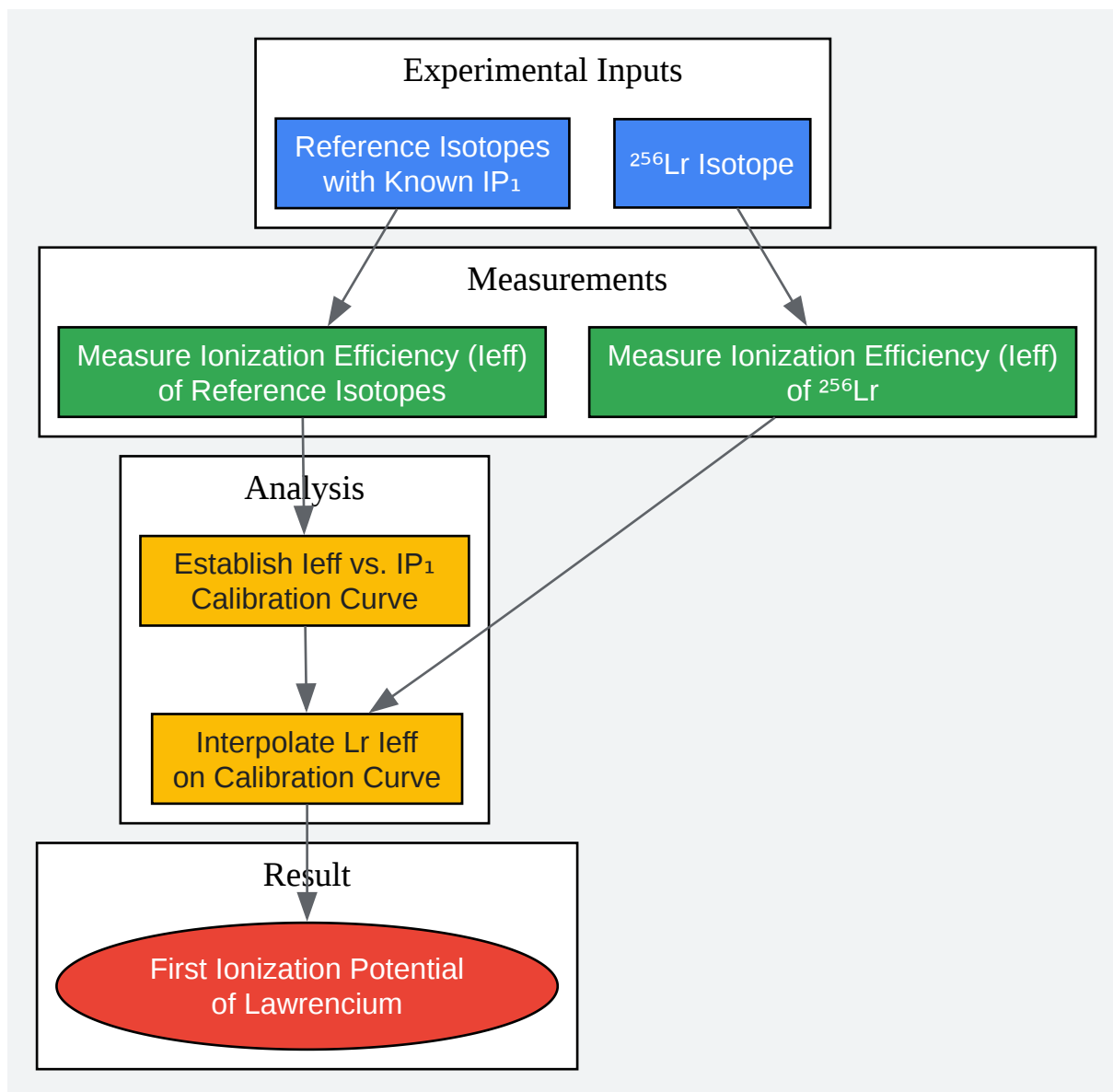
Experimental Workflow for Lawrencium Ionization Potential Measurement



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Caption: Experimental workflow for the measurement of **Lawrencium's** first ionization potential.

Logical Relationship for IP₁ Determination



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Caption: Logical flow for determining the first ionization potential of **Lawrencium**.

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